molecular formula C14H23NO3 B131964 (1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester CAS No. 204255-02-7

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

Cat. No. B131964
CAS RN: 204255-02-7
M. Wt: 253.34 g/mol
InChI Key: HPKPKUHYXGQYRO-JHJVBQTASA-N
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Description

(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecular Structures

Research demonstrates the capability to synthesize structurally complex molecules, including stereoisomers and cyclic amino acid esters, which have applications in drug development and molecular engineering. For instance, studies detail the stereocontrolled synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester, showcasing advancements in rigid dipeptide mimetics (Mulzer, Schülzchen, & Bats, 2000). Similarly, the synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester from 6-APA demonstrates the potential for creating novel compounds with specific stereochemical configurations (Yuan Zhe-dong, 2007).

Genotoxic Impurity Analysis

The development and validation of a rapid run-time LC-MS method for the detection and quantification of genotoxic impurities (GTI) showcases the importance of analytical techniques in ensuring the safety and purity of pharmaceutical compounds. This method was applied to detect ethyl-(1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate in oseltamivir phosphate active pharmaceutical ingredient (API), highlighting its utility in quality control processes (Puppala, Subbaiah, & Maheswaramma, 2022).

Development of New Synthetic Methodologies

Research into stereoselective electrocatalytic cyclization of 3-substituted 2,2-dicyanocyclopropane-1,1-dicarboxylic acid esters to form 6-substituted (1R,5R,6R)*-4,4-dialkoxy-5-cyano-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid esters exemplifies the exploration of new synthetic pathways. This method provides efficient yields and showcases the potential for electrocatalysis in organic synthesis (Elinson, Fedukovich, Starikova, Vereshchagin, Belyakov, Gorbunov, & Nikishin, 2006).

properties

IUPAC Name

ethyl (1R,5R,6R)-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-4-10(5-2)18-12-8-9(14(16)17-6-3)7-11-13(12)15-11/h8,10-13,15H,4-7H2,1-3H3/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKPKUHYXGQYRO-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC2C1N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942605
Record name Ethyl 5-[(pentan-3-yl)oxy]-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204255-02-7
Record name Ethyl 5-[(pentan-3-yl)oxy]-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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